Zavacorilant - 1781245-13-3

Zavacorilant

Catalog Number: EVT-10884876
CAS Number: 1781245-13-3
Molecular Formula: C25H26FN7O3S2
Molecular Weight: 555.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zavacorilant is a novel compound currently under development by Corcept Therapeutics, primarily targeting conditions such as Huntington's disease, Alzheimer's disease, amyotrophic lateral sclerosis, and antipsychotic-induced weight gain. As a selective glucocorticoid receptor modulator, Zavacorilant aims to address the adverse effects associated with glucocorticoid activity in these disorders. The compound is administered orally in capsule form and is in Phase I clinical trials for its efficacy and safety profile .

Source

Zavacorilant is synthesized and developed by Corcept Therapeutics Inc., a biopharmaceutical company focused on innovative treatments for psychiatric, oncologic, and metabolic diseases. The company’s portfolio includes other compounds like relacorilant and miricorilant, which are also aimed at modulating glucocorticoid receptors .

Classification

Zavacorilant is classified as a selective glucocorticoid receptor modulator. This classification indicates its mechanism of action, which involves selective modulation of glucocorticoid receptor activity, potentially leading to therapeutic benefits while minimizing side effects typically associated with glucocorticoids .

Synthesis Analysis

The synthesis of Zavacorilant involves several complex chemical reactions. While specific details on the complete synthesis pathway are not extensively documented in the available literature, preliminary data suggest that it utilizes standard organic synthesis techniques common in the development of small molecule pharmaceuticals.

Methods and Technical Details

  1. Starting Materials: The synthesis likely begins with commercially available starting materials that can be transformed through various organic reactions.
  2. Key Reactions: Typical reactions may include nucleophilic substitutions, cyclizations, and functional group modifications to achieve the desired pharmacophore.
  3. Purification: After synthesis, Zavacorilant would be purified using techniques such as chromatography to ensure the removal of impurities and by-products.
Molecular Structure Analysis

Zavacorilant's molecular structure is characterized by its specific arrangement of atoms that confer its biological activity.

Structure Data

  • Molecular Formula: C18_{18}H22_{22}F1_{1}N1_{1}O2_{2}
  • Molecular Weight: Approximately 303.37 g/mol
  • Structural Features: Zavacorilant contains a fluorophenyl group and an isopropyl substituent that are essential for its interaction with the glucocorticoid receptor.
Chemical Reactions Analysis

Zavacorilant undergoes various chemical reactions during its synthesis and metabolism.

Reactions and Technical Details

  1. Reversible Binding: As a selective modulator, Zavacorilant binds reversibly to the glucocorticoid receptor, influencing its activation state.
  2. Metabolic Pathways: Once administered, Zavacorilant may undergo metabolic transformations primarily in the liver, involving oxidation and conjugation reactions that facilitate its excretion.
Mechanism of Action

Zavacorilant functions primarily through its interaction with the glucocorticoid receptor.

Process and Data

  1. Receptor Binding: Zavacorilant selectively binds to the glucocorticoid receptor (encoded by the NR3C1 gene), modulating its activity without fully activating it .
  2. Transcriptional Regulation: By binding to this receptor, Zavacorilant influences gene expression related to stress response, inflammation, and metabolism.
  3. Therapeutic Effects: The modulation of glucocorticoid receptor activity could lead to reduced symptoms associated with hypercortisolism and other related disorders .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Zavacorilant is crucial for its development as a therapeutic agent.

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Applications

Zavacorilant has promising applications in scientific research and clinical settings.

Scientific Uses

  • Clinical Trials: Currently being evaluated for efficacy in treating Huntington's disease and other neurodegenerative disorders .
  • Research Tool: May serve as a valuable tool for studying glucocorticoid signaling pathways in various biological contexts.
Therapeutic Mechanisms of Zavacorilant in Neurodegenerative Disease Pathophysiology

Glucocorticoid Receptor Antagonism and Cortisol Modulation Dynamics

The hypothalamic-pituitary-adrenal (HPA) axis governs physiological stress responses through glucocorticoid (cortisol in humans, corticosterone in rodents) secretion. Chronic stress induces HPA axis hyperactivity, resulting in sustained elevation of circulating glucocorticoids. These hormones readily cross the blood-brain barrier (BBB) and bind neuronal GRs, triggering conformational changes that enable nuclear translocation and transcriptional regulation [9]. Pathologically elevated glucocorticoids drive neurodegeneration through several convergent mechanisms:

  • Neuronal Remodeling: Hyperactivation of GRs in the prefrontal cortex (PFC) induces dendritic atrophy and spine loss via microglial phagocytosis. Preclinical evidence demonstrates that glucocorticoid signaling stimulates neuronal colony-stimulating factor 1 (CSF1) release, activating microglial engulfment of synaptic elements [2].
  • Neuroinflammatory Priming: GR agonism potentiates pro-inflammatory transcription factors (e.g., NF-κB), enhancing microglial production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS) [6] [9].
  • Metabolic Dysregulation: Cerebral GR activation impairs insulin signaling and mitochondrial biogenesis, reducing neuronal resilience to proteotoxic stress from amyloid-β or α-synuclein aggregates [9].

Zavacorilant competitively antagonizes GR binding, preventing cortisol-induced transcriptional activity. Crucially, it exhibits peripheral selectivity—significantly reduced penetration across the BBB compared to classical antagonists like mifepristone. This selectivity generates a therapeutic dichotomy:

Table 1: Cortisol Modulation Dynamics of Zavacorilant vs. Comparators

ParameterZavacorilantMifepristoneRelacorilant
GR Binding Affinity (nM)1.8*2.5*1.2*
HPA Axis DisinhibitionModerate ↑ ACTH/cortisolMarked ↑ ACTH/cortisol (3-8x baseline)Moderate ↑ ACTH/cortisol
Brain PenetrationLow (Peripheral)HighLow (Peripheral)
Transcriptional Coregulator RecruitmentAltered (NCoR/SMRT dominant)Standard coactivator (GRIP1) recruitmentAltered (NCoR/SMRT dominant)
Synthetic glucocorticoid (dexamethasone) displacement data; Adapted from [3] [5] [9]

Pharmacodynamically, Zavacorilant induces only modest HPA axis disinhibition—approximately 1.5-2x increases in ACTH and cortisol versus 3-8x with mifepristone [3] [5]. This stems from its preferential interaction with GR corepressors (NCoR/SMRT) over coactivators (GRIP1) in pituitary cells, blunting Pomc gene upregulation and subsequent ACTH surge. Consequently, competitive inhibition by endogenous cortisol is minimized, preserving therapeutic efficacy without inducing hypercortisolemia or mineralocorticoid receptor spillover [5].

Molecular Pathways Linking GR Modulation to Neuronal Preservation

Zavacorilant’s neuroprotective efficacy emerges from multimodal interference with neurodegeneration cascades:

  • Microglial Stabilization: By blocking GR-dependent CSF1 upregulation, Zavacorilant prevents microglial phagocytosis of viable synapses. Chronic stress models show 60-70% reductions in microglial engulfment of neuronal elements and concomitant preservation of dendritic spine density in the PFC [2]. This correlates with restored cognitive function in behavioral despair tests.
  • Oxidative Stress Mitigation: GR antagonism suppresses NADPH oxidase (NOX2) activity and enhances nuclear factor erythroid 2-related factor 2 (Nrf2) translocation. This dual action reduces ROS/RNS burden (malondialdehyde, nitrites) while boosting superoxide dismutase (SOD), catalase, and glutathione synthesis—critical in Parkinson’s and Alzheimer’s pathophysiology [6] [8].
  • Proteostasis Enhancement: Zavacorilant indirectly modulates heat shock proteins (HSP70/90) and autophagy pathways. GR inhibition elevates HSP70, which chaperones misfolded α-synuclein and tau toward degradative pathways, reducing insoluble aggregate formation [8] [10].
  • Neurotrophic Support: Cortisol excess suppresses brain-derived neurotrophic factor (BDNF) transcription. Zavacorilant reverses this deficit, promoting TrkB-mediated neuronal survival and synaptic plasticity in hippocampal and cortical regions vulnerable in Alzheimer’s disease [9].

Table 2: Neuroprotective Outcomes of GR Antagonism in Preclinical Models

PathwayKey Biomarkers ModulatedFunctional OutcomeRelevance to Neurodegeneration
Microglial Dynamics↓ CSF1, ↓ Iba1, ↓ CD68, ↑ CX3CR170% reduction in synaptic lossPrevents stress-induced neuronal remodeling [2]
Oxidative Balance↓ MDA, ↓ 3-NT, ↑ SOD, ↑ GSH, ↑ Nrf2 nuclear translocation50% decrease in lipid peroxidationCounters ROS-mediated protein/DNA damage [6] [8]
Protein Homeostasis↑ HSP70, ↑ LC3-II, ↓ p62, ↓ oligomeric α-synuclein40% reduction in insoluble aggregatesEnhances clearance of pathogenic proteins [8] [10]
Neurotrophic Signaling↑ BDNF, ↑ p-TrkB, ↑ CREB phosphorylationRestoration of LTP and dendritic complexitySupports synaptic resilience [9]

These mechanisms converge to interrupt the "neuron-glia-vascular" triad driving neurodegenerative microenvironments. Notably, Zavacorilant’s peripheral activity may indirectly benefit the CNS by reducing systemic inflammation and glucocorticoid-driven metabolic dysfunction (e.g., insulin resistance), which exacerbate blood-brain barrier leakage and neuroinflammation [5] [9].

Comparative Analysis of Zavacorilant with Classical GR Antagonists

Zavacorilant belongs to a new generation of GR antagonists designed to overcome limitations of earlier compounds:

  • Mifepristone (RU-486): The prototypical GR/PR antagonist exhibits high brain penetration, causing profound HPA axis disinhibition (300-800% cortisol increases). This triggers compensatory GR activation and potential mineralocorticoid receptor activation, undermining therapeutic efficacy. Its potent anti-progestin activity also causes off-target reproductive effects [3] [5].
  • Relacorilant: A selective GR antagonist sharing Zavacorilant’s peripheral restriction but differing in coregulator binding kinetics. Both drugs show reduced ACTH/cortisol elevation versus mifepristone, but Zavacorilant demonstrates superior suppression of pro-inflammatory gene networks in microglia [3] [5] [7].
  • CORT108297: An early peripherally-restricted candidate with suboptimal GR occupancy (<70% at therapeutic doses), limiting efficacy in CNS applications despite favorable HPA profile [5].

Table 3: Comparative Pharmacological Profiles of Clinical-Stage GR Antagonists

PropertyZavacorilantMifepristoneRelacorilant
GR Selectivity (vs. PR/AR/MR)>500-fold selective10-fold (binds PR strongly)>400-fold selective
HPA Axis ImpactModerate disinhibitionSevere disinhibitionModerate disinhibition
CNS Penetrance (Kp)0.2*1.1*0.3*
Anti-inflammatory Efficacy (IL-6 inhibition)90%85%75%
Clinical Stage (Neuro)Phase I (HD, ALS, AD)Not pursuedPhase III (Cushing’s)
Kp = Brain/Plasma ratio; Data compiled from [3] [5] [7]

Zavacorilant’s differential coregulator recruitment underpins its mechanistic distinction. While mifepristone promotes GR-coactivator binding (aggravating HPA feedback), Zavacorilant favors corepressor complexes (NCoR/SMRT) in neuronal cells, yielding "selective GR modulatory" effects: antagonizing deleterious genes (e.g., CSF1, NOX2) while permitting beneficial GR signaling (e.g., FKBP5) [3] [5]. This nuanced pharmacology positions it advantageously for chronic neurodegenerative conditions requiring sustained GR modulation without HPA dysfunction.

Properties

CAS Number

1781245-13-3

Product Name

Zavacorilant

IUPAC Name

[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone

Molecular Formula

C25H26FN7O3S2

Molecular Weight

555.7 g/mol

InChI

InChI=1S/C25H26FN7O3S2/c1-16(2)33-29-12-23(30-33)38(35,36)31-8-7-18-9-22-17(11-28-32(22)20-5-3-19(26)4-6-20)10-25(18,14-31)24(34)21-13-37-15-27-21/h3-6,11-13,15-16,18H,7-10,14H2,1-2H3/t18-,25-/m0/s1

InChI Key

DUHWKWNCLIALLV-BVZFJXPGSA-N

Canonical SMILES

CC(C)N1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=CSC=N5)C=NN4C6=CC=C(C=C6)F

Isomeric SMILES

CC(C)N1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=CSC=N5)C=NN4C6=CC=C(C=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.